molecular formula C8H16N2O4 B061316 Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- CAS No. 171612-78-5

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-

Cat. No. B061316
M. Wt: 204.22 g/mol
InChI Key: HBFDUJZFUCYOBH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been found to inhibit the activity of NF-κB, which is a transcription factor involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been found to reduce inflammation in animal models. It has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the study of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-. One direction is the development of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- derivatives with improved potency and selectivity. Another direction is the investigation of the potential of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- as a treatment for other diseases, such as neurodegenerative disorders. Additionally, the investigation of the mechanism of action of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- and its potential interactions with other compounds is an important future direction.
Conclusion:
In conclusion, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- and its derivatives as therapeutic agents.

Synthesis Methods

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- can be synthesized using a variety of methods. One of the most common methods is the reaction between methyl isocyanate and hydroxylamine. Another method involves the reaction between carbonyl diimidazole and hydroxylamine. These methods result in the formation of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- as a white crystalline powder.

Scientific Research Applications

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been extensively studied in the field of medicinal chemistry due to its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

CAS RN

171612-78-5

Product Name

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-5(6(11)10-13)9-7(12)14-8(2,3)4/h5,13H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1

InChI Key

HBFDUJZFUCYOBH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)NO)NC(=O)OC(C)(C)C

SMILES

CC(C(=O)NO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NO)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-

Origin of Product

United States

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